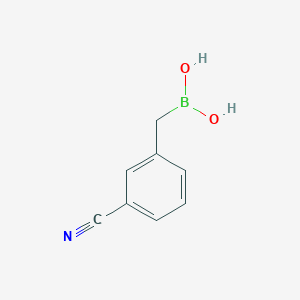
(3-Cyanobenzyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyanobenzyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a benzyl group with a cyano substituent at the meta position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3-Cyanobenzyl)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. Another method includes the direct borylation of aromatic compounds using bis(pinacolato)diboron under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts and solvents that facilitate the reaction while minimizing by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding alcohol or aldehyde.
Reduction: It can be reduced to form the corresponding benzylamine.
Substitution: The boronic acid group can be substituted with various nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
Oxidation: (3-Cyanobenzyl)alcohol or (3-Cyanobenzyl)aldehyde.
Reduction: (3-Cyanobenzyl)amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Cyanobenzyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Cyanobenzyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The cyano group at the meta position can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- (4-Cyanobenzyl)boronic acid
- (3-Methylbenzyl)boronic acid
Comparison: (3-Cyanobenzyl)boronic acid is unique due to the presence of the cyano group at the meta position, which can significantly alter its electronic properties compared to other boronic acids. This makes it particularly useful in reactions where electronic effects play a crucial role in determining the outcome .
Propriétés
Formule moléculaire |
C8H8BNO2 |
|---|---|
Poids moléculaire |
160.97 g/mol |
Nom IUPAC |
(3-cyanophenyl)methylboronic acid |
InChI |
InChI=1S/C8H8BNO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,11-12H,5H2 |
Clé InChI |
AMPAYUCFXSJGPX-UHFFFAOYSA-N |
SMILES canonique |
B(CC1=CC(=CC=C1)C#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
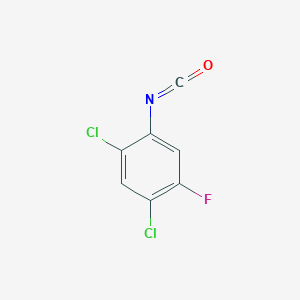
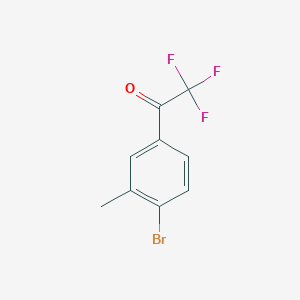

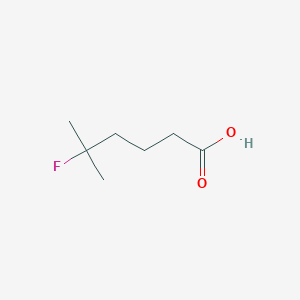
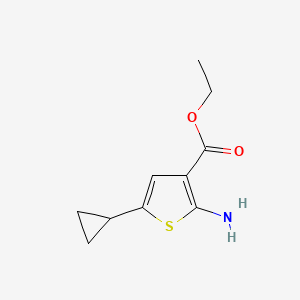
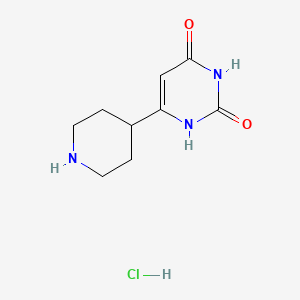
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
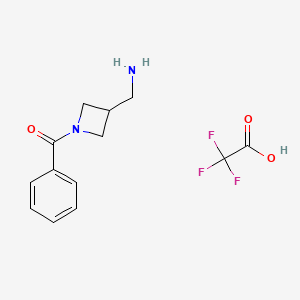
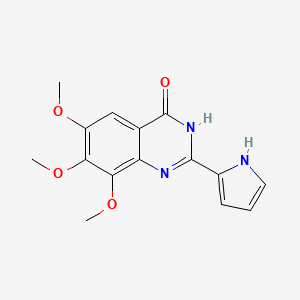
![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)

![3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride](/img/structure/B13579668.png)
